

Application Notes and Protocols for Methyl Methanesulfonylacetate in Organic Synthesis

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Compound of Interest

Compound Name: *Methyl Methanesulfonylacetate*

Cat. No.: *B1334190*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the use of **Methyl Methanesulfonylacetate** as a versatile reagent in organic synthesis. This compound, featuring an active methylene group flanked by a methylsulfonyl and a methoxycarbonyl group, serves as a valuable building block for the formation of carbon-carbon bonds, particularly in alkylation, condensation, and Michael addition reactions. Its utility is of significant interest in the synthesis of complex molecules and pharmacologically active compounds.

C-Alkylation Reactions

Methyl Methanesulfonylacetate can be readily deprotonated to form a stabilized carbanion, which acts as a potent nucleophile in alkylation reactions with various electrophiles, such as alkyl halides. These reactions are fundamental in creating new carbon-carbon bonds.

General Reaction Scheme:

The image you are requesting does not exist or is no longer available.

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A general representation of the C-alkylation of **Methyl Methanesulfonylacetate** with an alkyl halide.

Optimized Protocol for Ruthenium-Catalyzed meta-C–H Alkylation:

While direct alkylation of **Methyl Methanesulfonylacetate** is common, it can also participate in more advanced C–H activation/alkylation reactions. The following protocol outlines a general method for ruthenium-catalyzed meta-C–H alkylation, where a substrate with a directing group is functionalized. Although this protocol does not directly use **Methyl Methanesulfonylacetate** as the nucleophile, it demonstrates a relevant synthetic strategy for C–C bond formation that could be adapted.

Reaction Conditions: A mixture of the substrate containing a directing group (1.0 equiv.), an alkyl bromide (3.0 equiv.), $[\text{Ru}(\text{O}_2\text{CMes})_2(\text{p-cymene})]$ (10 mol%), $\text{P}(4\text{-CF}_3\text{C}_6\text{H}_4)_3$ (15 mol%), and K_2CO_3 (2.0 equiv.) in 2-methyltetrahydrofuran (2-MeTHF) is heated at 80 °C for 16 hours.

[1][2]

Experimental Procedure:

- In a glovebox under a nitrogen atmosphere, a microwave vial is charged with $[\text{Ru}(\text{O}_2\text{CMes})_2(\text{p-cymene})]$ (22.5 mg, 0.04 mmol), $\text{P}(4\text{-CF}_3\text{C}_6\text{H}_4)_3$ (28.0 mg, 0.06 mmol), K_2CO_3 (111 mg, 0.80 mmol), and the appropriate substrate (0.40 mmol).
- Sequentially, the alkyl bromide (1.20 mmol) and 2-MeTHF (4.0 mL) are added.

- The vial is sealed, removed from the glovebox, and the reaction mixture is heated to 80 °C.
- After stirring for 16 hours, the crude reaction mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered.
- The volatiles are removed under reduced pressure, and the residue is purified by automated flash column chromatography.[\[3\]](#)

Data Summary for Ruthenium-Catalyzed meta-C–H Alkylation:

Substr ate (Direct ing Group)	Cataly st Alkyl Bromide	Loadin g	Base	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
		(mol%)						
Phenylpyridine	1-bromopropane	10	K ₂ CO ₃	2-MeTHF	80	16	75	[2]
2-Phenyl-N-methylimidazole	1-bromohexane	10	K ₂ CO ₃	2-MeTHF	80	16	68	[2]
Emupenil	Bromoacetonitrile	10	K ₂ CO ₃	2-MeTHF	80	16	55	[2]

Knoevenagel Condensation

The active methylene group of **Methyl Methanesulfonylacetate** makes it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones. This reaction provides a straightforward route to the synthesis of α,β -unsaturated compounds.

General Reaction Scheme:

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General scheme of the Knoevenagel condensation between an aldehyde/ketone and an active methylene compound.

Optimized Protocol for Knoevenagel Condensation of Aromatic Aldehydes:

The following protocol details a general and efficient method for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, which is applicable to **Methyl Methanesulfonylacetate**.

Reaction Conditions: The reaction is typically carried out using a catalytic amount of a base, such as piperidine or an imidazolium-based ionic liquid, in a suitable solvent or under solvent-free conditions at room temperature or with gentle heating.[4][5]

Experimental Procedure (Solvent-Free):

- In a mortar, an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol), and a catalyst such as gallium chloride are combined.[4]
- The mixture is ground at room temperature for the specified time.
- Upon completion, the reaction mixture is washed with cold water and filtered to obtain the crude product, which can be further purified by recrystallization.[4]

Data Summary for Knoevenagel Condensation:

Aldehyd e	Active Methyle ne Compo und	Catalyst	Solvent	Temp (°C)	Time	Yield (%)	Referen ce
Benzalde hyde	Malononi trile	Gallium Chloride	Solvent- free	RT	5 min	95	[4]
4- Chlorobe nzaldehy de	Malononi trile	Gallium Chloride	Solvent- free	RT	7 min	92	[4]
Benzalde hyde	Ethyl Cyanoac etate	[MeOEtM IM] ⁺ [CF ₃ COO] ⁻	None	25	2 h	90	[5]
4- Nitrobenz aldehyde	Ethyl Cyanoac etate	[MeOEtM IM] ⁺ [CF ₃ COO] ⁻	None	25	1.5 h	94	[5]

Michael Addition Reactions

The carbanion generated from **Methyl Methanesulfonylacetate** can also act as a Michael donor, undergoing conjugate addition to α,β -unsaturated carbonyl compounds (Michael acceptors) such as chalcones. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

General Reaction Scheme:

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General representation of the Michael addition of an active methylene compound to a chalcone.

Optimized Protocol for Base-Catalyzed Michael Addition to Chalcones:

The following protocol describes a general procedure for the Michael addition of active methylene compounds to chalcones, which can be applied to **Methyl Methanesulfonylacetate**.

Reaction Conditions: The reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or in a micellar medium at room temperature.[\[6\]](#)

Experimental Procedure (in Micellar Medium):

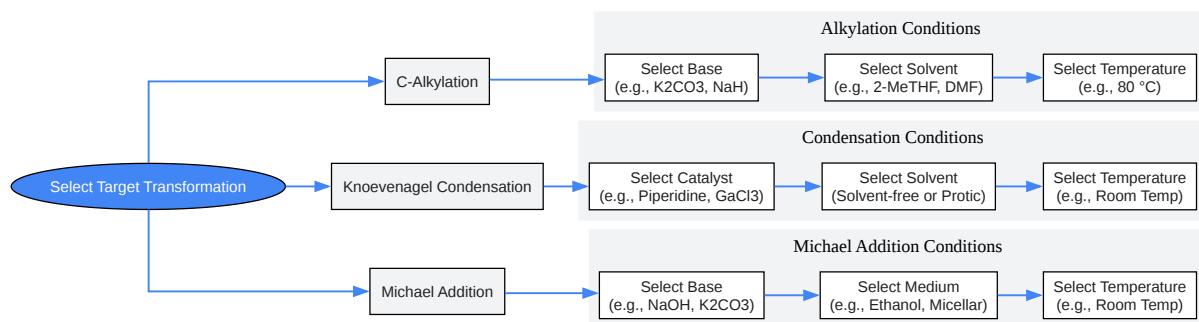
- In a 5 mL vial, the chalcone (1 mmol), the active methylene compound (1 mmol), and sodium hydroxide (1 mmol) are combined.
- A 1 mL solution of a surfactant (e.g., 2% CTAB in water) is added.[\[6\]](#)
- The mixture is stirred at room temperature for 24 hours.
- The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary for Michael Addition to Chalcones:

Chalcone	Michael Donor	Base	Solvent/ Medium	Temp (°C)	Time (h)	Yield (%)	Reference
1,3-Diphenylpropene	O-Aminothiophenol	InCl ₃	-	-	-	-	[7]
Substituted Chalcones	Ketones	Pyrrolidin e-based catalyst	-	-	-	High	[8]
Benzaldehyde & Acetophenone	-	2% NaOH	CTAB (aq)	RT	24	61 (chalcone)	[6]

Visualizations

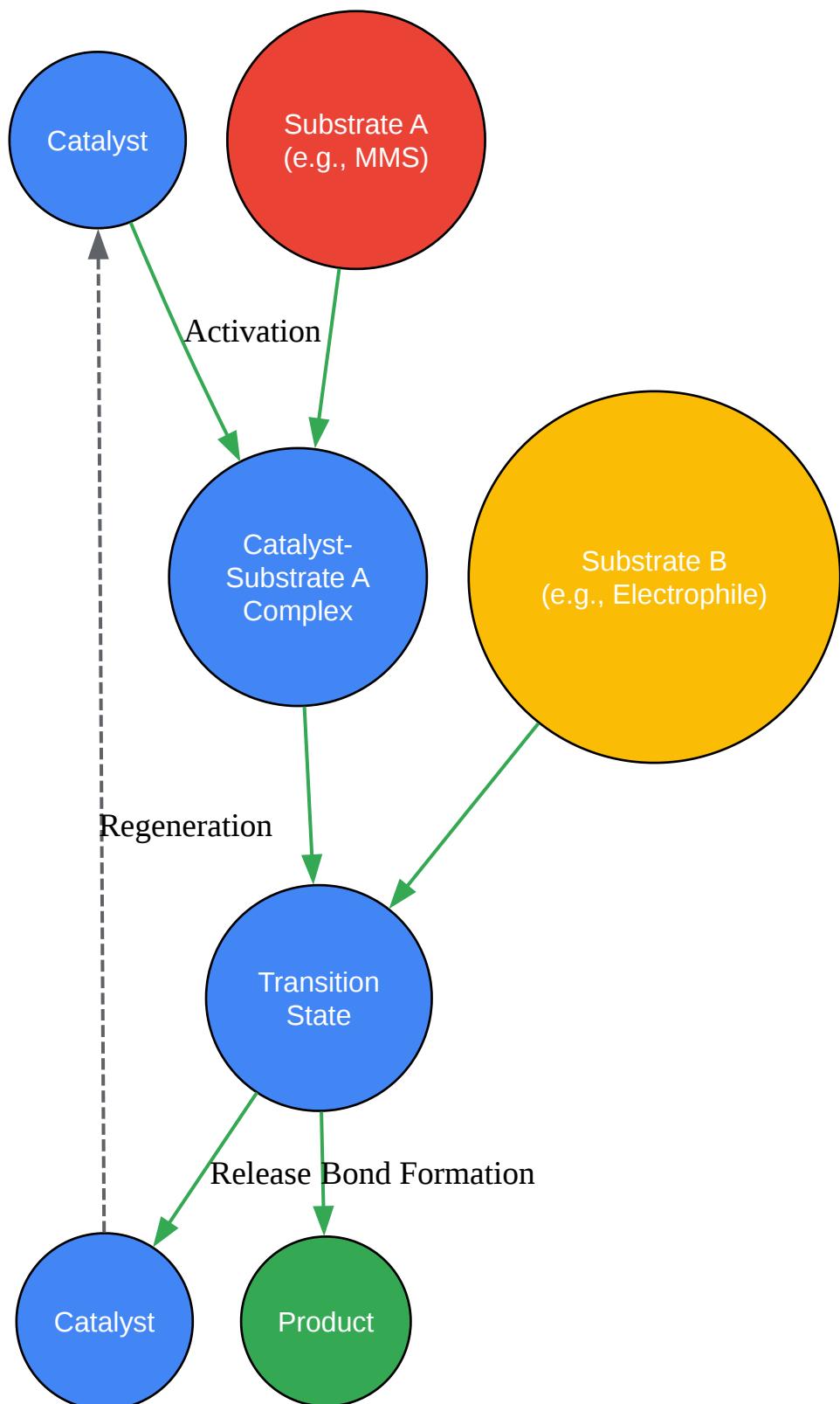
Logical Workflow for Selecting Reaction Conditions



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Caption: Decision workflow for selecting optimal reaction conditions.

Signaling Pathway Analogy for Catalytic Cycle



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Caption: Analogy of a catalytic cycle in a chemical reaction.

Experimental Workflow Diagram

Caption: A typical experimental workflow for organic synthesis.

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